2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide
Description
2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide is a chloro-substituted propanamide derivative featuring a sulfamoylphenyl group modified with an isopropylamino substituent. This compound is part of a broader class of sulfonamide-containing molecules, which are often explored for their pharmacological and material science applications due to their tunable electronic and steric properties. The isopropylamino group on the sulfamoyl moiety distinguishes it from analogs, influencing solubility, reactivity, and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-8(2)15-19(17,18)11-6-4-10(5-7-11)14-12(16)9(3)13/h4-9,15H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCLKQOSYFSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172717 | |
| Record name | 2-Chloro-N-[4-[[(1-methylethyl)amino]sulfonyl]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790681-96-8 | |
| Record name | 2-Chloro-N-[4-[[(1-methylethyl)amino]sulfonyl]phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790681-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-[[(1-methylethyl)amino]sulfonyl]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(4-(N-isopropylsulfamoyl)phenyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide typically involves the reaction of 4-[(isopropylamino)sulfonyl]aniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The isopropylamino group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide has potential applications in drug development due to its structural similarities with other bioactive compounds. It may exhibit:
- Anti-inflammatory properties : Similar compounds have been noted for their ability to inhibit inflammatory pathways.
- Antimicrobial activity : The sulfonamide group is known for its antibacterial properties, suggesting potential use against resistant bacterial strains.
Biochemical Studies
Research involving this compound often focuses on its interaction with biological targets such as enzymes or receptors. Preliminary studies indicate that it may bind to specific proteins involved in:
- Inflammatory responses,
- Bacterial resistance mechanisms.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of sulfonamide derivatives found that compounds structurally related to this compound effectively inhibited pro-inflammatory cytokines in vitro. The results suggest that this compound could be developed further for therapeutic use in inflammatory diseases.
Case Study 2: Antibacterial Properties
In another study, derivatives of sulfonamides were tested against various bacterial strains, including those resistant to conventional antibiotics. The findings indicated that compounds similar to this compound showed promising antibacterial activity, warranting further investigation into their mechanism of action and potential as new antibacterial agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group is a critical structural feature, and variations in its substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Isopropylamino vs.
- Dimethylamino (): The dimethylamino group is smaller and less bulky than isopropylamino, which may reduce steric hindrance in receptor binding. The additional chloro substituent on the phenyl ring increases electron-withdrawing effects, altering reactivity .
- Morpholine-4-sulfonyl (): The morpholine group provides a polar, oxygen-rich environment, improving aqueous solubility. Its cyclic structure may enhance conformational rigidity compared to isopropylamino .
Biological Activity
2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide, also known by its CAS number 790681-96-8, is a compound with significant potential in pharmacological applications. Its structure includes a chloro group and an isopropylamino sulfonamide moiety, which are critical for its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily associated with its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The following mechanisms have been proposed:
-
Inhibition of Pro-inflammatory Cytokines:
- Compounds with sulfonamide groups have shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
-
Modulation of Enzyme Activity:
- The compound may affect the activity of enzymes involved in inflammatory pathways, potentially leading to reduced pain and swelling.
- Cell Signaling Pathways:
Biological Activity Data
A summary of relevant studies detailing the biological activity of similar compounds is presented below:
Case Studies
-
Anti-inflammatory Effects:
A study on a structurally similar compound demonstrated significant anti-inflammatory effects in rat models, showing a dose-dependent reduction in inflammatory markers when administered . This suggests that this compound may exhibit similar properties. -
Antitumor Activity:
Research involving analogs of the compound indicated that they could inhibit tumor growth by inducing apoptosis in cancer cells through modulation of key signaling pathways such as AMPK and mTOR . This highlights the potential for this compound in cancer therapy. -
Pharmacokinetic Studies:
Investigations into the pharmacokinetics of related compounds reveal that they possess favorable absorption and distribution characteristics, which are critical for therapeutic efficacy . These findings warrant further exploration into the pharmacokinetic profile of this compound.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide, and how can reaction yields be optimized?
Answer:
The synthesis of this compound typically involves a multi-step approach, including sulfonylation, amidation, and halogenation. Key steps include:
- Sulfonylation: Reacting 4-aminobenzenesulfonyl chloride with isopropylamine to form the sulfonamide intermediate .
- Amidation: Coupling the sulfonamide intermediate with 2-chloropropanoyl chloride under Schotten-Baumann conditions (using a base like NaOH to control pH and minimize hydrolysis) .
- Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the final product.
Yield Optimization:
- Temperature Control: Maintain reaction temperatures below 0°C during sulfonylation to prevent side reactions .
- Stoichiometry: Use a 10% excess of 2-chloropropanoyl chloride to ensure complete amidation.
- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amidation .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (target: ≥98%) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C₁₂H₁₆ClN₂O₃S: 318.06 g/mol) with ESI+ mode .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies often arise from:
- Tautomerism: The sulfonamide group may exhibit resonance, altering NMR shifts. Use variable-temperature NMR to study dynamic effects .
- Impurity Interference: Compare experimental data with computational predictions (e.g., DFT calculations for ¹³C NMR) to distinguish artifacts from true signals .
- X-ray Crystallography: Resolve ambiguous stereochemistry or bonding by growing single crystals (solvent: dichloromethane/hexane) and analyzing the crystal lattice .
Advanced: What computational strategies predict the compound’s interaction with biological targets like kinases or sulfonamide-binding enzymes?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-recognizing enzymes (e.g., carbonic anhydrase). Focus on the sulfonamide’s sulfonyl group as a hydrogen bond acceptor .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the chloro-propanamide moiety in hydrophobic pockets (e.g., JAK3 inhibitors) .
- QSAR Modeling: Corinate substituent effects (e.g., chloro vs. fluoro analogs) with inhibitory activity using descriptors like logP and polar surface area .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability: The compound is hygroscopic and prone to hydrolysis under basic conditions. Stability studies (pH 7.4 buffer, 25°C) show <5% degradation over 30 days .
- Storage: Store at 2–8°C in airtight amber vials with desiccants (e.g., silica gel). For long-term storage, lyophilize and keep under inert gas (argon) .
- Handling: Use gloves (nitrile), fume hoods, and eye protection (H313/H333 precautions) .
Advanced: How to design kinase inhibition assays to evaluate the compound’s activity?
Answer:
- Enzyme Selection: Target sulfonamide-sensitive kinases (e.g., JAK3, GSK-3β) based on structural homology with known inhibitors .
- Assay Protocol:
- Use a fluorescence-based ADP-Glo™ Kinase Assay with ATP concentrations near Km (10 µM).
- Pre-incubate the compound (1–100 µM) with the kinase for 30 minutes before adding substrate.
- Data Analysis: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with positive controls (e.g., staurosporine for JAK3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
